molecular formula C9H6F3NO2S B12875761 4-(Methylthio)-2-(trifluoromethoxy)benzo[d]oxazole

4-(Methylthio)-2-(trifluoromethoxy)benzo[d]oxazole

Cat. No.: B12875761
M. Wt: 249.21 g/mol
InChI Key: FJDQVSOZJOAJJO-UHFFFAOYSA-N
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Description

4-(Methylthio)-2-(trifluoromethoxy)benzo[d]oxazole is a compound that belongs to the oxazole family, which is known for its significant biological activities. This compound features a trifluoromethoxy group and a methylthio group attached to a benzo[d]oxazole core, making it a unique and interesting molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylthio)-2-(trifluoromethoxy)benzo[d]oxazole typically involves the formation of the oxazole ring followed by the introduction of the trifluoromethoxy and methylthio groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxazole ring. The trifluoromethoxy group can be introduced using trifluoromethylation reagents, while the methylthio group can be added through thiolation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalysts and reaction conditions that are scalable and cost-effective. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(Methylthio)-2-(trifluoromethoxy)benzo[d]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-(Methylthio)-2-(trifluoromethoxy)benzo[d]oxazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(Methylthio)-2-(trifluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methylthio group can participate in redox reactions, influencing the compound’s biological activity. The oxazole ring can interact with various enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylthio)-2-(trifluoromethoxy)benzo[d][1,3]dioxole
  • 4-(Trifluoromethoxy)benzylamine

Uniqueness

4-(Methylthio)-2-(trifluoromethoxy)benzo[d]oxazole is unique due to the presence of both trifluoromethoxy and methylthio groups on the oxazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H6F3NO2S

Molecular Weight

249.21 g/mol

IUPAC Name

4-methylsulfanyl-2-(trifluoromethoxy)-1,3-benzoxazole

InChI

InChI=1S/C9H6F3NO2S/c1-16-6-4-2-3-5-7(6)13-8(14-5)15-9(10,11)12/h2-4H,1H3

InChI Key

FJDQVSOZJOAJJO-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC2=C1N=C(O2)OC(F)(F)F

Origin of Product

United States

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